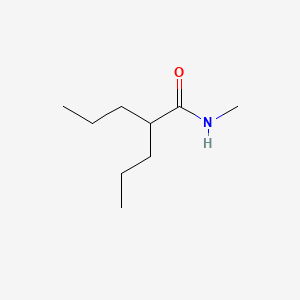
Valeramide, N-methyl-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valeramide, N-methyl-2-propyl-, can be synthesized through amidation reactions. One common method involves the reaction between isobutyryl methyl acetate and aniline, followed by processing to obtain the desired product . The reaction conditions typically involve a charge molar ratio between isobutyryl methyl acetate and aniline of 1:0.5 to 10, with a high yield of not less than 96 percent .
Industrial Production Methods: Industrial production of Valeramide, N-methyl-2-propyl-, involves similar amidation reactions but on a larger scale. The process is optimized for high yield and purity, with fewer impurities and a content of more than 98 percent . The reaction time is shortened, and aniline is recycled and reused easily, making the process efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Valeramide, N-methyl-2-propyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions typically result in the formation of new amide derivatives.
Applications De Recherche Scientifique
Valeramide, N-methyl-2-propyl-, has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as an inhibitor of human microsomal epoxide hydrolase, making it valuable for studying enzyme inhibition and drug interactions . In medicine, it is used in the EEG recordings of valerian-related drugs, contributing to neurological research . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Valeramide, N-methyl-2-propyl-, involves its inhibitory effects on human microsomal epoxide hydrolase. This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds. By inhibiting this enzyme, Valeramide, N-methyl-2-propyl-, can modulate the metabolism and bioavailability of certain drugs and other compounds . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Valeramide, N-methyl-2-propyl-, include other amides such as N-methyl-N-(1-phenylethyl)amine and N-methyl-phenethylamine . These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness: What sets Valeramide, N-methyl-2-propyl-, apart from these similar compounds is its specific inhibitory effect on human microsomal epoxide hydrolase. This unique property makes it particularly valuable for research in enzyme inhibition and drug metabolism .
Propriétés
Numéro CAS |
20406-74-0 |
|---|---|
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
N-methyl-2-propylpentanamide |
InChI |
InChI=1S/C9H19NO/c1-4-6-8(7-5-2)9(11)10-3/h8H,4-7H2,1-3H3,(H,10,11) |
Clé InChI |
CGCDPLMLTIOADD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


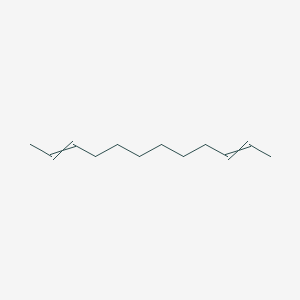

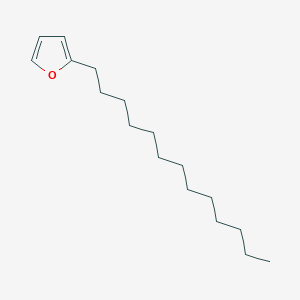

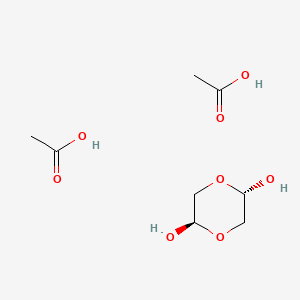

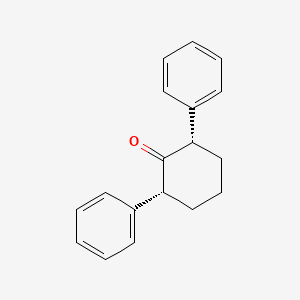
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

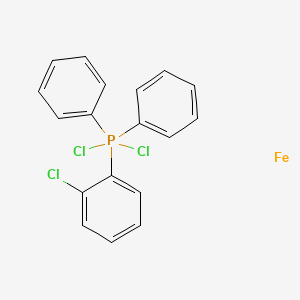

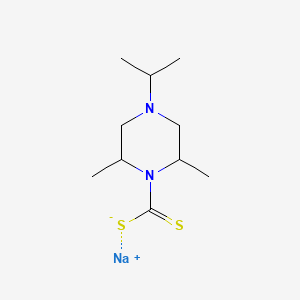
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
